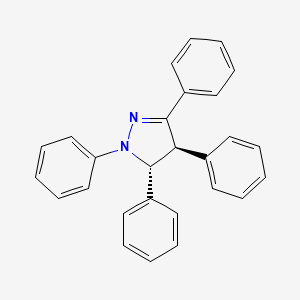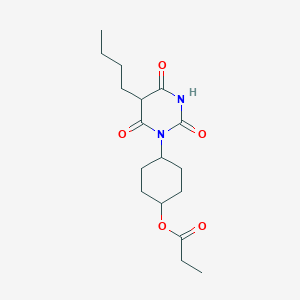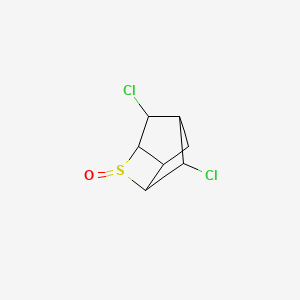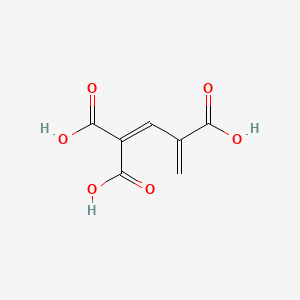
1,3,4,5-Tetraphenyl-2-pyrazoline, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- can be synthesized through several methods. One common approach involves the condensation of chalcone derivatives with hydrazine hydrate. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or ethanol. The reaction yields the desired pyrazoline derivative with high efficiency .
Another method involves the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This cyclocondensation reaction is catalyzed by vitamin B1 and proceeds with high yields .
Industrial Production Methods
Industrial production of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different pyrazoline derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with specific enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and pain pathways, thereby exerting its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4,5-Tetraphenyl-2-pyrazoline, cis-
- 1,3,4,5-Tetraphenyl-2-pyrazole
- 1,3,4,5-Tetraphenyl-2-pyrazolidine
Uniqueness
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is unique due to its specific trans-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
17679-73-1 |
|---|---|
Fórmula molecular |
C27H22N2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(3R,4S)-2,3,4,5-tetraphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H22N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28-29(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25,27H/t25-,27+/m1/s1 |
Clave InChI |
PAIKLRCZBDBOTL-VPUSJEBWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)






